![molecular formula C22H18 B162261 1,3-Bis[(Z)-styryl]benzene CAS No. 1725-77-5](/img/structure/B162261.png)
1,3-Bis[(Z)-styryl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(Z)-styryl]benzene is an organic compound characterized by its unique structure, consisting of a benzene ring substituted with two styryl groups in the meta positions. This compound is known for its interesting photophysical properties and has been studied for various applications in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(Z)-styryl]benzene typically involves the Wittig reaction, where a benzaldehyde derivative reacts with a phosphonium ylide to form the desired styrylbenzene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(Z)-styryl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1,3-Bis[(Z)-styryl]benzene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugated systems and their electronic properties.
Biology and Medicine
While not extensively studied in biology and medicine, derivatives of this compound could potentially be explored for their biological activity, such as antimicrobial or anticancer properties.
Industry
In industry, this compound is of interest for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism by which 1,3-Bis[(Z)-styryl]benzene exerts its effects is primarily related to its ability to participate in π-conjugation. This allows the compound to absorb and emit light, making it useful in photophysical applications. The molecular targets and pathways involved are typically related to its interaction with light and subsequent electronic transitions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E)-m-Distyrylbenzene: A geometric isomer with different photophysical properties.
(Z,Z)-p-Distyrylbenzene: A positional isomer with the styryl groups in the para positions.
(E,E)-p-Distyrylbenzene: Another geometric and positional isomer.
Uniqueness
1,3-Bis[(Z)-styryl]benzene is unique due to its specific geometric configuration and substitution pattern, which influence its electronic properties and reactivity. This makes it distinct from its isomers and other related compounds.
Propriétés
Numéro CAS |
1725-77-5 |
|---|---|
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1,3-bis[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-18H/b16-14-,17-15- |
Clé InChI |
BJZZCHRYTNIBCS-RYOQUFEFSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3 |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C2=CC(=CC=C2)/C=C\C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


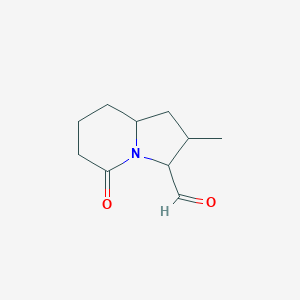
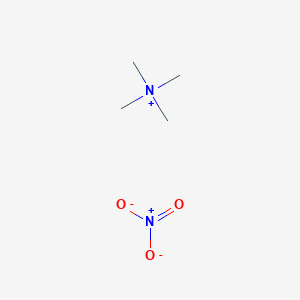
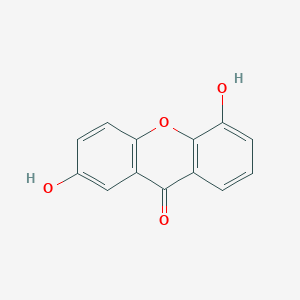
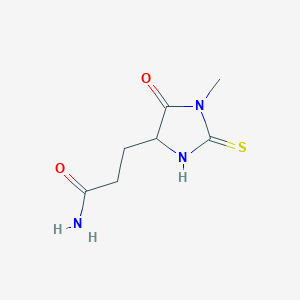
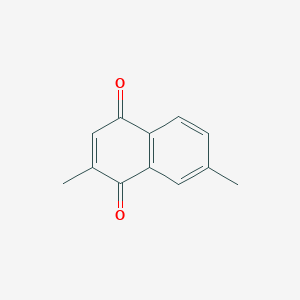
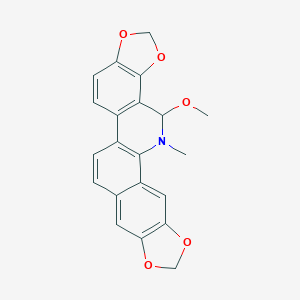
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
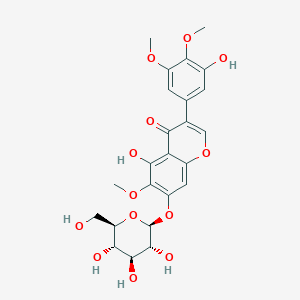

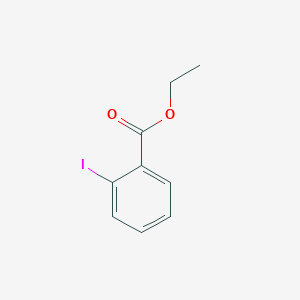
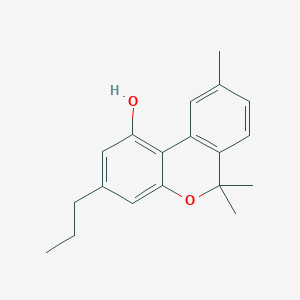

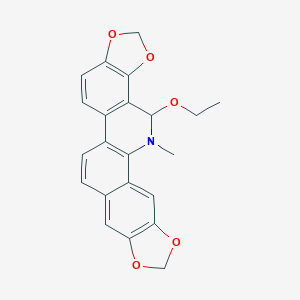
![4-tert-Butyl-calix[4]arene tetra-N-propyl ether](/img/structure/B162207.png)
